N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with the molecular formula C25H19NO3S. This compound is part of the dibenzofuran family, which is known for its aromatic structure consisting of two benzene rings fused to a central furan ring . The compound is characterized by the presence of a sulfonamide group attached to the dibenzofuran core, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to diseases.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Dibenzo[b,d]thiophene: A sulfur analog with similar aromatic properties.
Carbazole: A nitrogen-containing analog with distinct electronic properties.
Uniqueness
N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide stands out due to its unique combination of a dibenzofuran core and a sulfonamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H19NO3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-benzhydryldibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C25H19NO3S/c27-30(28,20-15-16-24-22(17-20)21-13-7-8-14-23(21)29-24)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25-26H |
InChI Key |
UZRRKYFEQTWULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
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